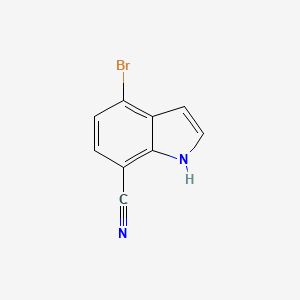

4-Bromo-1h-indole-7-carbonitrile

説明

Significance of Indole (B1671886) Derivatives in Organic Chemistry and Medicinal Science

The indole nucleus, a bicyclic aromatic heterocycle, represents a "privileged structure" in the realm of organic and medicinal chemistry. nih.govnih.gov This scaffold is a fundamental component of numerous natural products and synthetic compounds that exhibit significant biological activities. nih.govmdpi.com Its prevalence in nature is exemplified by the essential amino acid tryptophan, which serves as a biosynthetic precursor to a vast array of metabolites, including the neurotransmitter serotonin (B10506) in animals and the plant growth hormone auxin. nih.govopenmedicinalchemistryjournal.com

In medicinal science, indole derivatives are integral to the development of pharmaceuticals across various therapeutic areas. mdpi.combenthamscience.com The structural versatility of the indole ring allows it to mimic peptide structures and bind to diverse biological receptors, making it a valuable framework in drug discovery. nih.govresearchgate.net Notable examples of indole-based drugs include the anti-inflammatory agent Indomethacin, the anti-migraine triptans, and the vinca (B1221190) alkaloids vincristine (B1662923) and vinblastine, which are used in cancer chemotherapy. nih.govmdpi.com The continuous exploration of novel indole derivatives fuels the discovery of new therapeutic agents for a wide range of conditions, including cancer, inflammatory diseases, and infections. mdpi.comopenmedicinalchemistryjournal.com

Specific Focus on Halogenated and Nitrile-Substituted Indoles

The strategic introduction of substituents onto the indole core is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. Halogen atoms (fluorine, chlorine, bromine, iodine) and the nitrile group (-CN) are particularly important functional groups in this context.

Halogenation of indoles can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov Bromo-substituted indoles, for instance, are common intermediates in organic synthesis, where the bromine atom can be readily replaced or used in cross-coupling reactions to build more complex molecular architectures. nih.gov This synthetic utility makes them valuable building blocks for creating libraries of compounds for biological screening. nih.gov

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry can provide specific directional interactions within a receptor binding site. Furthermore, the nitrile group is a bioisostere for other functional groups and can be metabolically stable. In synthesis, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other heterocyclic systems, highlighting its utility as a synthetic handle. nih.gov The combination of a halogen and a nitrile group on an indole scaffold, therefore, offers a powerful strategy for developing novel chemical entities for research.

Research Context of 4-Bromo-1H-indole-7-carbonitrile

4-Bromo-1H-indole-7-carbonitrile emerges as a specific example of a disubstituted indole, featuring both a bromine atom at the 4-position and a nitrile group at the 7-position of the indole ring. This particular arrangement of functional groups makes it a valuable intermediate in synthetic organic chemistry. The bromine atom serves as a reactive site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, while the nitrile group can be subjected to various chemical transformations. nih.gov

The primary research context for 4-Bromo-1H-indole-7-carbonitrile is as a building block for the synthesis of more complex, poly-functionalized indole derivatives. cymitquimica.com Researchers utilize such compounds to construct novel molecular skeletons that are then investigated for potential applications in various scientific fields, including medicinal chemistry and materials science. chemicalbook.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of 4-Bromo-1H-indole-7-carbonitrile.

| Property | Value |

| Molecular Formula | C₉H₅BrN₂ cymitquimica.com |

| Molecular Weight | 221.05 g/mol cymitquimica.com |

| SMILES | N#Cc1ccc(Br)c2cc[nH]c12 cymitquimica.com |

| InChI Key | InChIKey=QGZKDVFQNNGYKY-UHFFFAOYSA-N cymitquimica.com |

| Purity | Min. 95% cymitquimica.com |

Structure

3D Structure

特性

IUPAC Name |

4-bromo-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCFPOKROROTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694637 | |

| Record name | 4-Bromo-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-46-0 | |

| Record name | 4-Bromo-1H-indole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 4 Bromo 1h Indole 7 Carbonitrile

Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond at the C4-position of 4-bromo-1H-indole-7-carbonitrile serves as a prime handle for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the context of 4-bromo-1H-indole-7-carbonitrile, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4-position. The reaction typically proceeds by an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or its ester, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. orgsyn.org

A general procedure for the Suzuki-Miyaura coupling of N-H azole halides, including indoles, involves the use of a palladium precatalyst, a base such as potassium phosphate, and a solvent system like dioxane and water. These reactions can often be carried out under relatively mild conditions. For instance, the coupling of a 3-acetyl-7-bromo-1H-indole derivative with thiophene-2-boronic acid has been successfully demonstrated, highlighting the utility of this reaction for the functionalization of the indole (B1671886) core. youtube.com While a specific example for 4-bromo-1H-indole-7-carbonitrile is not detailed in the provided literature, the reactivity is expected to be analogous.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromoindoles

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Reference |

| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 80 | Arylboronic acid | Good to Excellent | mdpi.com |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Phenylboronic acid | 82 | rsc.org |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | (Het)arylboronic acid | Good to Excellent | mdpi.com |

Heck Coupling Reactions

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of significant importance in the synthesis of complex organic molecules. mdpi.com This palladium-catalyzed reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to afford the final product. researchgate.net

Other Palladium-Catalyzed Transformations

Beyond Suzuki-Miyaura and Heck couplings, the bromine atom at the C4-position can participate in a variety of other palladium-catalyzed transformations.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. researchgate.netmasterorganicchemistry.com This reaction is typically co-catalyzed by copper(I) iodide. rsc.orgsynthonix.com

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives. acs.orgrsc.org This reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

Furthermore, palladium-catalyzed cyanation can be employed to replace the bromine atom with a nitrile group, although in the case of 4-bromo-1H-indole-7-carbonitrile, this would lead to the dinitrile derivative. This transformation typically utilizes a cyanide source like zinc cyanide or potassium ferrocyanide. acs.orgrsc.orgrsc.org

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNA) on an unactivated aryl halide like 4-bromo-1H-indole-7-carbonitrile is generally challenging due to the electron-rich nature of the aromatic ring. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. acs.org In 4-bromo-1H-indole-7-carbonitrile, the nitrile group is meta to the bromine atom, and the indole ring itself is electron-rich, making classical SNA reactions with nucleophiles like alkoxides or amines unlikely under standard conditions.

However, nucleophilic substitution reactions on the indole ring can be facilitated under specific conditions, often involving activation of the indole nucleus. For instance, nucleophilic substitution at the C2-position of 1-methoxy-6-nitroindole-3-carbaldehyde has been reported, where the methoxy (B1213986) group on the nitrogen and the nitro group activate the ring towards nucleophilic attack. acs.org For 4-bromo-1H-indole-7-carbonitrile, such transformations would likely require prior modification of the indole core to enhance its electrophilicity.

Oxidative and Reductive Transformations

The functional groups present in 4-bromo-1H-indole-7-carbonitrile offer opportunities for various oxidative and reductive transformations.

The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.commasterorganicchemistry.commdpi.com This transformation provides a route to introduce a flexible linker at the C7-position, which can be valuable for further derivatization. The reduction of nitriles to amines is a well-established synthetic method. youtube.comyoutube.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles under standard conditions. masterorganicchemistry.com

The indole ring itself can be susceptible to oxidation. Strong oxidizing agents can lead to the cleavage of the heterocyclic ring. However, controlled oxidation can provide valuable products. For example, the dehydrogenation of indolines (dihydroindoles) to indoles is often accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov While 4-bromo-1H-indole-7-carbonitrile is already an indole, this highlights the potential for oxidative transformations in related systems. Oxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of epoxides on double bonds, though in the context of the aromatic indole ring, other reactions may occur. masterorganicchemistry.com

Functionalization of the Indole Nitrogen (N-H)

The N-H proton of the indole ring is acidic and can be readily deprotonated with a suitable base, allowing for the introduction of various substituents on the nitrogen atom. This functionalization can be crucial for modulating the biological activity and physicochemical properties of the resulting compounds.

N-Alkylation is a common transformation and is typically achieved by treating the indole with a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. orgsyn.orgrsc.orgyoutube.comresearchgate.net This method allows for the introduction of a wide range of alkyl groups at the N1-position. nih.gov

N-Arylation of indoles can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions. The copper-catalyzed Ullmann condensation and its modern variations are frequently used for the N-arylation of indoles with aryl halides. acs.orgnih.govnih.gov Palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination, also provides an efficient route to N-arylindoles. rsc.orgacs.orgresearchgate.net These reactions significantly expand the structural diversity accessible from the 4-bromo-1H-indole-7-carbonitrile scaffold.

Late-Stage Diversification and Skeletal Editing of Indole Scaffolds

Late-stage diversification and skeletal editing are emerging as transformative strategies in chemical synthesis, allowing for the modification of complex molecular frameworks at a late stage of a synthetic sequence. researchgate.netnih.gov This approach is particularly valuable as it enables the rapid generation of analogues from a common advanced intermediate, thereby accelerating the exploration of chemical space and the optimization of lead compounds. researchgate.netnih.gov For indole scaffolds, these strategies can involve either the modification of the peripheral C-H bonds or the more profound alteration of the heterocyclic core itself. digitellinc.com

Nitrogen Atom Insertion Strategies

Skeletal editing through the insertion of a nitrogen atom into an indole framework represents a cutting-edge strategy for the synthesis of valuable nitrogen-containing heterocyclic compounds. digitellinc.com This approach can dramatically alter the biological and physical properties of the parent molecule by changing the core scaffold. For instance, the insertion of a nitrogen atom into the indole skeleton can lead to the formation of quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. digitellinc.com

A reported methodology for such a transformation involves the treatment of a silyl-protected indole with an electrophilic nitrene species, which can be generated from ammonium (B1175870) carbamate (B1207046) and a hypervalent iodine reagent. digitellinc.com The strategic use of a silyl (B83357) protecting group on the indole nitrogen is crucial as it modulates the reactivity of the indole ring, facilitating the desired skeletal rearrangement over other potential side reactions. digitellinc.com

While this powerful methodology has been demonstrated for the late-stage skeletal editing of various commercial drugs containing the indole motif, specific examples of nitrogen atom insertion into 4-Bromo-1H-indole-7-carbonitrile have not been reported in the reviewed literature. digitellinc.com The electronic properties of the 4-bromo and 7-cyano substituents would likely influence the outcome of such a reaction, and further research is needed to explore the feasibility of this transformation on this specific substrate. The general concept, however, presents an intriguing potential pathway for the diversification of the 4-Bromo-1H-indole-7-carbonitrile scaffold.

C-H Functionalization of Indole Cores

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical and efficient strategy for the modification of heterocyclic compounds like indoles. chim.itnih.gov The indole nucleus possesses multiple C-H bonds with varying reactivity, and achieving site-selectivity, particularly on the benzene (B151609) portion of the ring system, remains a significant synthetic challenge. chim.itnih.gov The development of directing group strategies has been instrumental in overcoming this challenge, enabling the selective functionalization of specific C-H bonds. nih.govresearchgate.net

While no direct studies on the C-H functionalization of 4-Bromo-1H-indole-7-carbonitrile are present in the reviewed literature, research on a closely related analogue, 3-acetyl-7-bromo-1H-indole, provides valuable insights into the potential reactivity of the C4-position. In one study, a palladium-catalyzed C4-arylation was achieved using a 3-acetyl group as a directing group. nih.gov This transformation proceeded in the presence of a palladium acetate (B1210297) catalyst, silver acetate as an oxidant, and a mixture of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) as the solvent system. nih.gov

Interestingly, the reaction conditions could be tuned to favor either direct C4-arylation or a domino C4-arylation/3,2-carbonyl migration. For 3-acetyl-7-bromo-1H-indole, the direct C4-arylated product was obtained in good yield when the reaction was conducted at 120 °C for 12 hours. nih.gov This suggests that the C4-H bond in a 7-bromoindole (B1273607) is susceptible to functionalization under these conditions, paving the way for similar transformations on 4-Bromo-1H-indole-7-carbonitrile. The electron-withdrawing nature of the 7-carbonitrile group in the target molecule is expected to influence the electronic properties of the indole ring and, consequently, the outcome of the C-H functionalization reaction.

The table below summarizes the results of the C4-arylation of 3-acetyl-7-bromo-1H-indole with various aryl iodides, which serves as a model for the potential C-H functionalization of 4-Bromo-1H-indole-7-carbonitrile. nih.gov

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | Iodobenzene | 4-Phenyl-3-acetyl-7-bromo-1H-indole | 76 |

| 2 | 4-Methyliodobenzene | 4-(p-Tolyl)-3-acetyl-7-bromo-1H-indole | - |

| 3 | 4-tert-Butyliodobenzene | 4-(4-tert-Butylphenyl)-3-acetyl-7-bromo-1H-indole | - |

| 4 | 4-Bromoiodobenzene | 4-(4-Bromophenyl)-3-acetyl-7-bromo-1H-indole | - |

| 5 | 4-Methoxyiodobenzene | 4-(4-Methoxyphenyl)-3-acetyl-7-bromo-1H-indole | - |

Data based on a study of a structurally related compound, 3-acetyl-7-bromo-1H-indole. The original study did not report yields for all substrates in the context of the 7-bromo analogue.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to elucidate the structure of molecules. For 4-bromo-1H-indole-7-carbonitrile, various NMR experiments are employed to map out the proton and carbon environments within the molecule.

¹H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-bromo-1H-indole-7-carbonitrile, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton.

The spectrum is characterized by signals in the aromatic region, corresponding to the protons on the indole (B1671886) ring system. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the bromine atom and the nitrile group, as well as the inherent aromaticity of the indole core. The multiplicity of each signal (e.g., singlet, doublet, triplet) arises from the spin-spin coupling between neighboring protons, providing valuable information about their connectivity. The integration of these signals corresponds to the number of protons giving rise to each peak.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (NH) | ~8.2-8.5 | broad singlet | - |

| H-2 | ~7.3-7.4 | triplet | ~2.5-3.0 |

| H-3 | ~6.6-6.7 | triplet | ~2.5-3.0 |

| H-5 | ~7.6-7.7 | doublet | ~8.0 |

| H-6 | ~7.2-7.3 | doublet | ~8.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

¹³C NMR Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in 4-bromo-1H-indole-7-carbonitrile gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbon atom attached to the electron-withdrawing bromine atom (C-4) and the carbon of the nitrile group (C-7 and the nitrile carbon itself) are typically found at characteristic downfield positions. The other aromatic carbons of the indole ring appear at chemical shifts consistent with their positions within the heterocyclic system.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 | ~125-127 |

| C-3 | ~103-105 |

| C-3a | ~128-130 |

| C-4 | ~115-117 |

| C-5 | ~129-131 |

| C-6 | ~122-124 |

| C-7 | ~100-102 |

| C-7a | ~135-137 |

| C≡N | ~117-119 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY, DEPT)

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.comsdsu.edu It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comsdsu.edu It is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework by showing long-range connectivities. emerypharma.com For instance, the proton at H-2 would show a correlation to C-3 and C-3a, and the proton at H-6 would show correlations to C-4, C-5, and C-7a.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are spin-spin coupled to each other. sdsu.edu In the case of 4-bromo-1H-indole-7-carbonitrile, COSY would confirm the coupling between H-2 and H-3, and between H-5 and H-6. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. harvard.edu This can provide crucial information about the three-dimensional structure and conformation of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, and DEPT-135) that are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. uvic.ca For this molecule, DEPT-90 would show signals for the CH groups (C-2, C-3, C-5, C-6), while DEPT-135 would show positive signals for CH and negative signals for any CH₂ groups (which are absent in the core structure). uvic.ca

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. measurlabs.com This high accuracy allows for the determination of the elemental composition of the molecule with great confidence. measurlabs.com For 4-bromo-1H-indole-7-carbonitrile (C₉H₅BrN₂), the experimentally determined monoisotopic mass would be very close to the calculated value, confirming the molecular formula. The presence of the bromine atom is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. notulaebotanicae.ro The sample is first vaporized and passed through a GC column, which separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. notulaebotanicae.ro

The resulting mass spectrum for 4-bromo-1H-indole-7-carbonitrile would show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for indole derivatives may include the loss of the nitrile group (CN), the bromine atom (Br), or other small neutral molecules.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a soft ionization technique suitable for the analysis of relatively non-polar compounds like 4-Bromo-1H-indole-7-carbonitrile. In APCI-MS, the analyte is introduced into a high-temperature corona discharge, where it is ionized through chemical reactions with reagent gas ions. This process typically results in the formation of a protonated molecule [M+H]⁺.

For a related compound, 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, APCI-MS analysis revealed a prominent [M+H]⁺ peak at m/z 311, corresponding to its molecular weight. ethernet.edu.et Given the molecular weight of 4-Bromo-1H-indole-7-carbonitrile is 221.05 g/mol , the expected protonated molecule would be observed at an m/z of approximately 222.06. cymitquimica.com The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak, providing a clear signature for the presence of a single bromine atom in the molecule.

Table 1: Predicted APCI-MS Data for 4-Bromo-1H-indole-7-carbonitrile

| Ion | Predicted m/z | Description |

| [M+H]⁺ | ~222.06 | Protonated molecule with ⁷⁹Br |

| [M+H+2]⁺ | ~224.06 | Protonated molecule with ⁸¹Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-1H-indole-7-carbonitrile is expected to show characteristic absorption bands corresponding to its key structural features.

The most distinct peak would arise from the C≡N (nitrile) stretching vibration, which is typically observed in the 2200-2260 cm⁻¹ region. For instance, the IR spectrum of a similar compound, 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, displays a sharp absorption band at 2212 cm⁻¹ for the nitrile group. ethernet.edu.et The N-H stretching vibration of the indole ring is expected to appear as a broad band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, usually below 1000 cm⁻¹.

Table 2: Expected IR Absorption Bands for 4-Bromo-1H-indole-7-carbonitrile

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (indole) | 3300-3500 | Stretching vibration |

| Aromatic C-H | >3000 | Stretching vibration |

| C≡N (nitrile) | 2200-2260 | Stretching vibration |

| Aromatic C=C | 1450-1600 | Stretching vibration |

| C-Br | <1000 | Stretching vibration |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the indole ring. The UV-Vis spectrum of 4-Bromo-1H-indole-7-carbonitrile is expected to exhibit absorption bands characteristic of the indole chromophore.

Indole itself typically shows two main absorption bands: a strong band around 200-230 nm (the B-band) and a weaker, more structured band around 260-290 nm (the L-band). researchgate.net The presence of the bromo and nitrile substituents on the benzene (B151609) ring portion of the indole system can cause shifts in the positions and intensities of these absorption maxima (λ_max). A study on 7-azaindole, a related heterocyclic compound, utilized UV-Vis spectroscopy to monitor the electronic changes during chemical reactions. chemicalbook.com For 4-Bromo-1H-indole-7-carbonitrile, the extended conjugation and the electronic effects of the substituents would influence the energy of the π → π* transitions.

Table 3: Typical UV-Vis Absorption Data for Indole Derivatives

| Transition | Typical λ_max (nm) | Description |

| B-band | 200-230 | High-energy π → π* transition |

| L-band | 260-290 | Lower-energy π → π* transition |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of 4-Bromo-1H-indole-7-carbonitrile.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds. For brominated indole derivatives, reversed-phase HPLC is a common and effective method.

In a study of 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, purity was confirmed using two different reversed-phase HPLC methods. ethernet.edu.et An isocratic method employed a C18 column with a mobile phase of acetonitrile (B52724) and water, while a gradient method provided an alternative separation profile. ethernet.edu.et For 4-Bromo-1H-indole-7-carbonitrile, a similar approach would be suitable. A C18 column would provide a non-polar stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) would be used. Detection is typically performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as one of its λ_max values from the UV-Vis spectrum.

Table 4: Exemplary HPLC Method Parameters for Analysis of a Brominated Indole Derivative

| Parameter | Condition | Reference |

| Column | C18 reversed-phase | ethernet.edu.et |

| Mobile Phase | Acetonitrile/Water mixture | ethernet.edu.et |

| Detection | UV at 254 nm | ethernet.edu.et |

| Flow Rate | 1.0 mL/min | ethernet.edu.et |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For indole derivatives, which can have moderate volatility, GC analysis is often feasible, sometimes requiring derivatization to increase volatility and improve peak shape. cymitquimica.com

The analysis of indole-containing acids has been successfully performed using GC-MS after a silylation step to convert the acidic protons into less polar trimethylsilyl (B98337) (TMS) derivatives. cymitquimica.com While 4-Bromo-1H-indole-7-carbonitrile does not have a carboxylic acid group, the indole N-H is a labile proton that could be derivatized. However, direct GC analysis may also be possible. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the elution of the compound. The injector and detector temperatures would be set sufficiently high to ensure vaporization and prevent condensation. A flame ionization detector (FID) is commonly used for the detection of organic compounds.

Table 5: General Gas Chromatography (GC) Conditions for Indole Analysis

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a lower to a higher temperature |

| Detector | Flame Ionization Detector (FID) |

Computational and Theoretical Investigations of 4 Bromo 1h Indole 7 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry and condensed matter physics. For a molecule like 4-Bromo-1H-indole-7-carbonitrile, DFT calculations would be employed to determine its optimized molecular geometry, i.e., the three-dimensional arrangement of its atoms corresponding to the lowest energy state.

These calculations would also yield fundamental electronic properties such as the total energy, dipole moment, and the distribution of electron density. By mapping the electronic structure, DFT provides insights into the molecule's stability and potential reactivity. Different functionals, which are approximations for the exchange-correlation energy, can be used within DFT, with a common choice being B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. Current time information in Boston, MA, US. These orbitals are key to understanding a molecule's chemical reactivity and its behavior in chemical reactions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher reactivity as a nucleophile. For 4-Bromo-1H-indole-7-carbonitrile, an analysis of the HOMO would reveal the regions of the molecule most susceptible to electrophilic attack. The spatial distribution of the HOMO would pinpoint the specific atoms that are most likely to initiate a reaction by donating electron density.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level signifies a greater ability to accept electrons, indicating higher reactivity as an electrophile. An analysis of the LUMO of 4-Bromo-1H-indole-7-carbonitrile would identify the areas of the molecule that are most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wikipedia.org It is created by calculating the electrostatic potential at various points on the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For 4-Bromo-1H-indole-7-carbonitrile, an MESP map would highlight the electronegative nitrogen of the nitrile group and the bromine atom as potential sites of negative potential, while the hydrogen atom on the indole (B1671886) nitrogen and other parts of the aromatic system might show positive potential. wikipedia.org This provides a clear, intuitive picture of the molecule's reactive sites. wikipedia.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. youtube.com It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of Lewis-like bonding (i.e., lone pairs and two-center bonds). nih.gov

NBO analysis can quantify the delocalization of electron density through charge transfer interactions between filled (donor) and empty (acceptor) orbitals. youtube.com This is particularly useful for understanding hyperconjugation and resonance effects. For 4-Bromo-1H-indole-7-carbonitrile, NBO analysis would provide information on the hybridization of atomic orbitals, the nature of the chemical bonds (e.g., sigma and pi bonds), and the extent of electron delocalization within the indole ring system and involving the bromo and cyano substituents. The analysis quantifies the stabilization energy associated with these delocalization interactions, offering insights into the molecule's stability and electronic communication between different parts of the structure. youtube.comnih.gov

Quantum Chemical Descriptors for Reactivity Prediction

From the outputs of DFT calculations, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of different aspects of chemical reactivity.

A typical data table for these descriptors would include:

| Descriptor | Formula | Value |

| Ionization Potential (I) | I ≈ -EHOMO | Value |

| Electron Affinity (A) | A ≈ -ELUMO | Value |

| Electronegativity (χ) | χ = (I + A) / 2 | Value |

| Chemical Hardness (η) | η = (I - A) / 2 | Value |

| Chemical Softness (S) | S = 1 / (2η) | Value |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Value |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a specific biological target, typically a protein or enzyme. For indole derivatives, molecular docking has been successfully used to identify and optimize potential inhibitors for various therapeutic targets, including kinases, tubulin, and viral proteins.

Similarly, 7-acetamido-5-bromoindole derivatives have been studied as inhibitors of tubulin polymerization, a mechanism central to the action of many anticancer drugs. nih.gov Molecular docking of these compounds into the colchicine-binding site of tubulin has helped to elucidate the structural basis for their cytotoxic effects. nih.gov These studies suggest that the bromoindole scaffold can serve as a potent pharmacophore for interacting with various biological targets.

Given the structural similarities, it is plausible to hypothesize that 4-bromo-1H-indole-7-carbonitrile could be docked into the active sites of various enzymes. For example, the indole nitrogen and the nitrile group could act as hydrogen bond donors and acceptors, respectively, while the brominated aromatic ring system could engage in hydrophobic and halogen bonding interactions. A hypothetical docking study of 4-bromo-1H-indole-7-carbonitrile into a kinase active site might reveal interactions as detailed in the table below.

Table 1: Hypothetical Molecular Docking Interactions of 4-Bromo-1H-indole-7-carbonitrile with a Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| MET123 (Hinge) | Hydrogen Bond with Indole N-H | 2.1 |

| LYS45 (Catalytic) | Hydrogen Bond with Nitrile Nitrogen | 2.8 |

| LEU122 (Gatekeeper) | Hydrophobic Interaction with Bromophenyl Ring | 3.5 |

| VAL53 | van der Waals Interaction | 3.9 |

| ALA70 | Hydrophobic Interaction with Indole Ring | 3.7 |

This table is a hypothetical representation to illustrate potential interactions and is not based on published experimental data for this specific compound.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. By systematically modifying the chemical structure of a molecule and evaluating the effect on its biological activity, researchers can identify the key chemical features responsible for its therapeutic effects. Computational modeling plays a significant role in modern SAR studies, allowing for the prediction of activity and the rational design of new analogs.

For indole derivatives, computational SAR studies have been instrumental in developing potent inhibitors for a range of biological targets. For example, extensive SAR studies on indole-based HIV-1 fusion inhibitors targeting the gp41 protein have been conducted. nih.gov These studies have explored the impact of modifying substituents at various positions of the indole ring on antiviral activity. nih.gov

A review of indole-2 and 3-carboxamides highlights how the carboxamide moiety can form crucial hydrogen bonds with various enzymes, leading to potent inhibitory activity. nih.gov This underscores the potential importance of the carbonitrile group in 4-bromo-1H-indole-7-carbonitrile for biological interactions. Furthermore, QSAR (Quantitative Structure-Activity Relationship) and molecular docking studies of thiosemicarbazone-indole compounds targeting the androgen receptor in prostate cancer have demonstrated the power of computational approaches in predicting the activity of new derivatives. nih.gov

Based on the available literature for related compounds, a computational SAR study of 4-bromo-1H-indole-7-carbonitrile could explore the following modifications to probe their effect on biological activity:

Position of the Bromo Substituent: Moving the bromine atom to other positions on the indole ring (e.g., 5- or 6-position) would likely alter the electronic properties and steric profile of the molecule, impacting its binding affinity.

Modification of the Nitrile Group: Replacing the nitrile group with other electron-withdrawing or hydrogen-bonding moieties, such as a carboxamide or a small ester, could significantly influence interactions with the target protein. nih.gov

Substitution on the Indole Nitrogen: The addition of small alkyl or aryl groups to the indole nitrogen could enhance hydrophobic interactions and modulate the compound's pharmacokinetic properties.

Table 2: Illustrative Computational SAR Data for Hypothetical Analogs of 4-Bromo-1H-indole-7-carbonitrile

| Compound | Modification from Parent Compound | Predicted Biological Activity (IC₅₀, nM) |

| Analog 1 | 5-Bromo-1H-indole-7-carbonitrile | 150 |

| Analog 2 | 4-Bromo-1H-indole-7-carboxamide | 85 |

| Analog 3 | 4-Bromo-1-methyl-1H-indole-7-carbonitrile | 220 |

| Analog 4 | 4-Chloro-1H-indole-7-carbonitrile | 110 |

This table presents hypothetical data to illustrate the principles of a computational SAR study and does not reflect actual experimental results.

Biological and Biomedical Research Applications of 4 Bromo 1h Indole 7 Carbonitrile

Role as a Precursor in Medicinal Chemistry

The indole (B1671886) nucleus is a prominent scaffold in numerous pharmaceutically active compounds. The strategic placement of bromo and cyano functional groups in 4-Bromo-1H-indole-7-carbonitrile provides reactive sites for chemical modifications, allowing for the construction of diverse molecular architectures with potential therapeutic applications.

Synthesis of Bioactive Indole Derivatives

4-Bromo-1H-indole-7-carbonitrile serves as a versatile building block for the synthesis of more complex indole derivatives. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents at the 4-position of the indole ring. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, further expanding the synthetic possibilities.

Research into the synthesis of related bromo-indole compounds has demonstrated their utility in creating libraries of derivatives for biological screening. For instance, various bromo-substituted indoles have been utilized as starting materials in the synthesis of kinase inhibitors and other targeted therapeutic agents. While specific examples detailing the direct use of 4-Bromo-1H-indole-7-carbonitrile as a precursor are still emerging in the scientific literature, its structural motifs are present in compounds investigated for their biological activities.

Design of Novel Therapeutic Agents

The design of novel therapeutic agents often relies on the principle of molecular hybridization, where pharmacophores from different bioactive molecules are combined to create a new entity with enhanced or novel activity. 4-Bromo-1H-indole-7-carbonitrile is a promising candidate for such strategies. The indole core is a known pharmacophore for a variety of targets, and the bromo and cyano groups can be modified to interact with specific amino acid residues in enzyme active sites or receptor binding pockets.

For example, indole derivatives are known to be effective as anticancer agents. The unique substitution pattern of 4-Bromo-1H-indole-7-carbonitrile could be exploited to develop new anticancer compounds. Studies on other substituted indoles have shown that the position and nature of the substituents significantly influence their biological activity, including their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.

Antimicrobial Activity Studies

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Indole derivatives have shown promise as a class of compounds with broad-spectrum antimicrobial activity.

Efficacy Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)

While direct studies on the antimicrobial activity of 4-Bromo-1H-indole-7-carbonitrile are not extensively reported, research on structurally similar compounds provides valuable insights. Studies on various bromo- and cyano-substituted indole derivatives have demonstrated their efficacy against a range of microbial pathogens.

For instance, certain bisindole derivatives with cyano substitutions have shown significant activity against Staphylococcus aureus nih.gov. Similarly, other halogenated indole derivatives have been investigated for their activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli.

In the context of fungal infections, indole derivatives have also been explored as potential antifungal agents. Research has shown that certain indole derivatives can inhibit the growth of Candida albicans, a common cause of opportunistic fungal infections nih.gov. The presence of a bromine atom and a nitrile group on the indole ring of 4-Bromo-1H-indole-7-carbonitrile suggests that it and its derivatives could also exhibit antifungal properties.

Table 1: Reported Antimicrobial Activity of Selected Bromo-Indole Derivatives

| Compound/Derivative Class | Target Microorganism | Reported Activity (MIC) |

| 5-Bromo-indole-polyamine conjugates | Staphylococcus aureus | ≤ 0.28 µM mdpi.com |

| 6-Bromoindolglyoxylamide polyamines | Escherichia coli | Enhanced antibacterial activity nih.gov |

| 1H-Indole-4,7-diones | Candida krusei, Cryptococcus neoformans, Aspergillus niger | Good antifungal activity researchgate.netnih.gov |

MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the antimicrobial agent.

Mechanism of Antimicrobial Action (e.g., Cell Membrane Disruption, Metabolic Inhibition)

The precise mechanism of antimicrobial action for 4-Bromo-1H-indole-7-carbonitrile has not been elucidated. However, studies on other indole derivatives suggest several potential mechanisms. One common mechanism for antimicrobial peptides and some small molecules is the disruption of the bacterial cell membrane nih.govfrontiersin.orgfrontiersin.org. The lipophilic nature of the indole ring allows these compounds to insert into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately cell death.

Another potential mechanism is the inhibition of essential metabolic pathways. Indole and its derivatives have been shown to interfere with various cellular processes in bacteria, including biofilm formation and virulence factor production nih.gov. They may act by inhibiting key enzymes involved in these pathways. For example, some indole derivatives have been found to inhibit bacterial cell division by targeting the FtsZ protein nih.gov.

Activity against Antibiotic-Resistant Pathogens (e.g., MRSA)

The increasing prevalence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a major global health concern. The development of new compounds active against these resistant strains is a critical area of research.

Several studies have highlighted the potential of indole derivatives as anti-MRSA agents nih.gov. The unique structural features of these compounds may allow them to overcome existing resistance mechanisms. For example, some bromo-indole derivatives have shown potent activity against MRSA strains nih.gov. The ability of certain indole-polyamine conjugates to disrupt the bacterial membrane suggests a mechanism that may be less susceptible to the development of resistance compared to antibiotics that target specific enzymes mdpi.com. Further investigation into 4-Bromo-1H-indole-7-carbonitrile and its derivatives is warranted to explore their potential in combating antibiotic-resistant infections.

Anticancer Research and Potential as an Antineoplastic Intermediate

While direct studies on the anticancer properties of 4-Bromo-1H-indole-7-carbonitrile are not extensively documented in publicly available research, the indole scaffold itself is a prominent feature in numerous natural and synthetic compounds with significant antitumor activity. researchgate.netresearchgate.net The exploration of substituted indoles, including those with halogen and cyano groups, is an active area of cancer research.

The indole nucleus is a key component of many established anticancer agents, including the vinca (B1221190) alkaloids (vincristine and vinblastine) derived from natural sources. researchgate.net Synthetic indole derivatives have also shown promise. For instance, various bis-indole derivatives have demonstrated potent growth inhibitory effects against a panel of human cancer cell lines, including leukemia, lung cancer, melanoma, colon cancer, and others. nih.gov Furthermore, synthetic 6,7-annulated-4-substituted indole compounds have been shown to inhibit the proliferation of murine L1210 leukemia cells and human HL-60 tumor cells in vitro. nih.gov These compounds can disrupt mitosis and block cytokinesis, crucial processes in cancer cell division. nih.gov

The presence of a bromine atom on the indole ring can be a critical factor in the biological activity of these compounds. Halogenation, particularly bromination, is a common modification in marine natural products that often enhances their therapeutic properties. mdpi.com In the context of anticancer research, the position of the bromine substituent can influence the efficacy of the compound. For example, in some series of indole derivatives, a bromine at the C-4 position was considered essential for their activity. mdpi.com

Given the established anticancer potential of the indole core and the influence of bromo-substituents, 4-Bromo-1H-indole-7-carbonitrile can be considered a valuable intermediate for the synthesis of more complex molecules with potential antineoplastic activity. Its structure provides a scaffold that can be further modified to optimize anticancer efficacy and selectivity. The cyano group at the 7-position offers a potential site for chemical elaboration, allowing for the creation of a library of novel compounds for screening as anticancer agents.

Investigation of Other Pharmacological Activities (based on related indole derivatives)

Due to the limited specific research on 4-Bromo-1H-indole-7-carbonitrile, this section explores the pharmacological activities of structurally related indole derivatives to infer its potential therapeutic applications.

Antiviral Properties

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile structure found in many biologically active compounds, including a wide range of antiviral agents. nih.govnih.gov Numerous indole derivatives have been developed and investigated for their ability to combat various viral infections. researchgate.net

One notable example of a commercially available indole-based antiviral drug is Arbidol (Umifenovir), which has been used for the treatment and prevention of influenza A and B viruses. researchgate.net The antiviral activity of indole derivatives often stems from their ability to inhibit key viral processes. For instance, some indole-containing compounds act as inhibitors of viral entry and membrane fusion, while others target viral enzymes like reverse transcriptase, integrase, and protease, which are essential for viral replication. researchgate.net

The presence and position of substituents on the indole ring play a significant role in determining the antiviral potency and spectrum of activity. Halogenated indoles, in particular, have demonstrated significant antiviral potential. For example, certain bromo-substituted indole derivatives have been investigated for their activity against HIV. nih.gov The strategic placement of a bromine atom can enhance the binding affinity of the molecule to its viral target.

Anti-inflammatory Response Modulation

Indole derivatives have been extensively studied for their anti-inflammatory properties. researchgate.netfrontiersin.org The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, which contains an indole core, is a testament to the therapeutic potential of this class of compounds in treating inflammatory conditions. researchgate.net

Research has shown that brominated indoles, in particular, can exhibit significant anti-inflammatory effects. Studies on brominated indoles derived from marine molluscs have demonstrated their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. nih.gov Specifically, 6-bromoindole has been shown to reduce the translocation of the pro-inflammatory transcription factor NF-κB in stimulated macrophages. nih.gov

The anti-inflammatory activity of halogenated indoles is influenced by the type and position of the halogen substituent. For instance, studies on isatin (an indole-1,3-dione) derivatives have shown that substitution of a bromine atom at the C5 or C6 position can effectively increase anti-inflammatory activity. nih.gov While there is a lack of direct experimental data on the anti-inflammatory properties of 4-Bromo-1H-indole-7-carbonitrile, the established anti-inflammatory profile of other brominated indoles suggests that this compound may also possess the ability to modulate inflammatory responses. Further investigation into its effects on inflammatory pathways is warranted.

Modulation of Enzyme Activity (e.g., Bacterial Cystathionine γ-Lyase Inhibitors)

The indole scaffold is a versatile template for the design of enzyme inhibitors, and various indole derivatives have been shown to modulate the activity of a wide range of enzymes. researchgate.net A notable example is the inhibition of bacterial cystathionine γ-lyase (bCSE).

Bacterial CSE is a key enzyme responsible for the production of hydrogen sulfide (H2S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. H2S plays a role in protecting these bacteria from oxidative stress and contributes to their resistance to antibiotics. nih.gov Therefore, inhibitors of bCSE are being investigated as potential agents to enhance the efficacy of existing antibiotics.

Several potent and selective inhibitors of bCSE are based on a 6-bromoindole scaffold. nih.gov These compounds have been shown to potentiate the effects of antibiotics against pathogenic bacteria, including resistant strains. The development of these inhibitors highlights the potential of bromo-substituted indoles to serve as modulators of enzyme activity.

While 4-Bromo-1H-indole-7-carbonitrile has not been specifically evaluated as a bCSE inhibitor, its structural similarity to known inhibitors suggests that it could be a candidate for such activity. The electronic and steric properties conferred by the bromine at the 4-position and the nitrile at the 7-position could influence its binding to the active site of bCSE or other enzymes.

Structure-Activity Relationship (SAR) in Biological Systems

The biological efficacy of indole derivatives is intricately linked to their structural features, including the nature and position of substituents on the indole ring. The following subsections discuss the potential impact of the halogen and nitrile substituents of 4-Bromo-1H-indole-7-carbonitrile on its biological activity based on studies of related compounds.

Impact of Halogen and Nitrile Substituents on Biological Efficacy

Halogen Substituents:

The introduction of a halogen atom, such as bromine, onto the indole scaffold can significantly influence a compound's biological activity. mdpi.com This is attributed to several factors, including changes in lipophilicity, electronic properties, and steric interactions with biological targets.

Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets.

Electronic Effects: The electron-withdrawing nature of halogens can alter the electron density of the indole ring, influencing its reactivity and binding interactions with proteins.

Steric Interactions: The size of the halogen atom can affect how the molecule fits into the binding pocket of a receptor or enzyme. The position of the halogen is also crucial. For instance, in some classes of bioactive indoles, a bromine atom at the C4 position has been found to be essential for activity. mdpi.com

Studies on brominated indoles have demonstrated that the position of the bromine atom can have a differential impact on various biological activities. For example, in the context of anti-inflammatory activity, bromine substitution at the C5 and C6 positions of isatin has been shown to be effective. nih.gov

Nitrile Substituents:

The cyano (-C≡N) group is a versatile substituent that can also profoundly impact the biological properties of a molecule.

Polarity and Hydrogen Bonding: The nitrile group is polar and can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets.

Metabolic Stability: The cyano group is generally metabolically stable and can be used to block a site of metabolism on a drug molecule.

Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as a carboxyl group or a halogen, allowing for the fine-tuning of a compound's properties.

In the context of indole derivatives, the introduction of a cyano group has been explored for various therapeutic applications. For example, several new cyano-substituted derivatives with pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline scaffolds have been synthesized and evaluated for their anticancer activity. nih.gov The presence of the cyano group was found to be important for the anticancer activity of these molecules. nih.gov

The combination of a bromine atom at the 4-position and a nitrile group at the 7-position in 4-Bromo-1H-indole-7-carbonitrile creates a unique electronic and steric profile that could lead to novel biological activities. The interplay between the electron-withdrawing properties of both substituents and their potential for hydrogen bonding and steric interactions would likely dictate the compound's efficacy and selectivity for various biological targets.

Interactive Data Tables

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

| Bis-indole derivatives | Leukemia, Lung, Melanoma, Colon, etc. | Potent growth inhibitors | nih.gov |

| 6,7-Annulated-4-substituted indoles | Murine L1210 leukemia | Antiproliferative | nih.gov |

| 6,7-Annulated-4-substituted indoles | Human HL-60 | Mitotic disruption, Cytokinesis blocking | nih.gov |

Table 2: Anti-inflammatory Activity of Selected Brominated Indoles

| Compound | Assay | Effect | Reference |

| 6-Bromoindole | NF-κB translocation in RAW264.7 macrophages | Reduction | nih.gov |

| Brominated isatins | NO, PGE2, TNF-α production | Inhibition | nih.gov |

Table 3: Enzyme Inhibition by Bromo-Indole Derivatives

| Compound Class | Target Enzyme | Biological Relevance | Reference |

| 6-Bromoindole derivatives | Bacterial Cystathionine γ-Lyase (bCSE) | Antibiotic potentiation | nih.gov |

Exploration of Binding Affinity and Specificity with Molecular Targets

The unique structural attributes of 4-Bromo-1H-indole-7-carbonitrile, featuring a halogenated indole core and a cyano group, have positioned it as a compound of significant interest in the exploration of novel therapeutics. While direct binding affinity data for this specific molecule is not extensively documented in publicly available literature, the broader family of indole derivatives has been a focal point of research, particularly in the development of kinase inhibitors. The following discussion explores the binding affinity and specificity of structurally related compounds, providing a scientifically grounded projection of the potential molecular interactions of 4-Bromo-1H-indole-7-carbonitrile.

The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of mimicking the purine core of ATP and thereby acting as a competitive inhibitor for a wide range of protein kinases. The addition of a bromine atom at the 4-position and a carbonitrile group at the 7-position of the indole ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity for specific molecular targets.

A primary area of investigation for indole-based compounds has been their interaction with the PIM kinase family (PIM-1, PIM-2, and PIM-3). These serine/threonine kinases are crucial regulators of cell cycle progression, proliferation, and apoptosis, and their overexpression is implicated in various cancers. The ATP-binding pocket of PIM kinases possesses unique features that can be exploited for the design of selective inhibitors.

Research on related bromo-indole derivatives has provided valuable insights into their potential as kinase inhibitors. For instance, studies on various substituted indole compounds have demonstrated potent inhibitory activity against PIM kinases. The bromine atom can form halogen bonds with backbone carbonyls in the kinase hinge region, a key interaction that can enhance binding affinity. The cyano group, being a strong electron-withdrawing group, can modulate the electronic distribution of the indole ring and potentially form hydrogen bonds or other polar interactions with amino acid residues in the active site.

While specific IC50 or Ki values for 4-Bromo-1H-indole-7-carbonitrile are not available, the table below summarizes the inhibitory activities of several structurally related indole derivatives against PIM kinases, offering a comparative perspective on their potential efficacy.

| Compound | Target Kinase | Inhibitory Activity (IC50/Ki) |

|---|---|---|

| SMI-4a | Pim-1 | IC50: 24 µM, Ki: 0.6 µM |

| SGI-1776 | Pim-1 | IC50: 7 nM |

| SGI-1776 | Pim-2 | IC50: 363 nM |

| SGI-1776 | Pim-3 | IC50: 69 nM |

| PIM447 (LGH447) | PIM1 | Ki: 6 pM |

| PIM447 (LGH447) | PIM2 | Ki: 18 pM |

| PIM447 (LGH447) | PIM3 | Ki: 9 pM |

| AZD1208 | Pim-1 | IC50: 0.4 nM |

| AZD1208 | Pim-2 | IC50: 5 nM |

| AZD1208 | Pim-3 | IC50: 1.9 nM |

The data presented for these related compounds underscore the potential of the indole scaffold to produce highly potent and selective kinase inhibitors. The nanomolar and even picomolar inhibitory constants observed for compounds like SGI-1776, PIM447, and AZD1208 highlight the feasibility of achieving significant binding affinity with this chemical class. The selectivity profile of these compounds, such as the preference of SGI-1776 for Pim-1 and Pim-3 over Pim-2, suggests that substitutions on the indole ring can be fine-tuned to achieve desired specificity against different kinase isoforms.

Molecular modeling and structural biology studies of indole-based inhibitors in complex with PIM kinases have revealed key binding interactions. The indole nitrogen often acts as a hydrogen bond donor to the hinge region of the kinase, while the aromatic ring system engages in hydrophobic interactions within the ATP-binding pocket. The substituents at various positions of the indole ring can then be tailored to exploit specific sub-pockets and achieve higher affinity and selectivity.

Advanced Applications and Future Research Directions

Potential in Agrochemical Development

The indole (B1671886) nucleus is a common motif in molecules with potent biological activity, including those used in agriculture. While direct studies on the agrochemical applications of 4-Bromo-1H-indole-7-carbonitrile are not extensively documented, the structural features of the molecule suggest a strong potential for development in this area. Halogenated aromatic compounds are prevalent in modern pesticides and herbicides due to their enhanced lipophilicity and metabolic stability, which can lead to improved efficacy and persistence.

The presence of a bromine atom and a cyano group on the indole ring can be advantageous. For instance, related brominated pyrrole (B145914) carbonitriles, such as 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile, are known components of agrochemical products. This suggests that the bromo-cyano-indole scaffold could serve as a valuable pharmacophore for new classes of agrochemicals. Future research could focus on synthesizing and screening derivatives of 4-Bromo-1H-indole-7-carbonitrile for herbicidal, fungicidal, or insecticidal properties.

Relevance in Materials Science

The application of indole derivatives in materials science is a growing field of research, with applications in organic electronics, polymers, and sensors. The 4-Bromo-1H-indole-7-carbonitrile molecule possesses features that make it a candidate for incorporation into advanced materials. The indole ring itself is an electron-rich aromatic system, and the presence of the electron-withdrawing nitrile group and the polarizable bromine atom can be exploited to tune the electronic and photophysical properties of resulting materials.

Chemical supplier BLD Pharm includes 4-Bromo-1H-indole-7-carbonitrile under its "Material Science" product category, which also lists sub-categories like OLED materials and organic monomers for Covalent Organic Frameworks (COFs) bldpharm.com. This suggests a potential, albeit underexplored, utility in these areas. The reactive sites on the molecule, namely the N-H group and the bromine atom (which can participate in cross-coupling reactions), allow for its polymerization or incorporation into larger conjugated systems. Future investigations could explore the synthesis of polymers and oligomers containing the 4-Bromo-1H-indole-7-carbonitrile unit for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Development as Chemical Reagents for Advanced Synthesis

Currently, the primary role of 4-Bromo-1H-indole-7-carbonitrile is as a specialized building block in organic synthesis. cymitquimica.comchemicalbook.comchemicalbook.com Its bifunctional nature, with two distinct reactive handles, makes it a versatile reagent for constructing more complex heterocyclic systems. The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at this position.

Simultaneously, the indole nitrogen can be alkylated, acylated, or arylated, and the nitrile group at the 7-position can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization. This multi-faceted reactivity allows for a programmed, regioselective synthesis of highly substituted indole derivatives, which are valuable scaffolds in medicinal chemistry and other areas of chemical research. For example, related bromo-indoles are used as precursors in the synthesis of complex natural products and pharmaceuticals. researchgate.net

Table 1: Potential Synthetic Transformations of 4-Bromo-1H-indole-7-carbonitrile

| Reactive Site | Reaction Type | Potential Products |

| C4-Br | Suzuki Coupling | 4-Aryl-1H-indole-7-carbonitriles |

| C4-Br | Sonogashira Coupling | 4-Alkynyl-1H-indole-7-carbonitriles |

| C4-Br | Buchwald-Hartwig Amination | 4-Amino-1H-indole-7-carbonitriles |

| N1-H | N-Alkylation | 1-Alkyl-4-bromo-1H-indole-7-carbonitriles |

| C7-CN | Hydrolysis | 4-Bromo-1H-indole-7-carboxylic acid |

| C7-CN | Reduction | (4-Bromo-1H-indol-7-yl)methanamine |

Future Perspectives in Indole Scaffold Diversification

The indole scaffold is a "privileged" structure in medicinal chemistry, and methods to diversify its core are of high value. nih.gov 4-Bromo-1H-indole-7-carbonitrile is a starting point for such diversification. Beyond simple functionalization, modern synthetic methods allow for the modification of the heterocyclic core itself.

A recent study demonstrated a method for the direct insertion of a nitrogen atom into indole core structures to create quinazoline (B50416) or quinoxaline (B1680401) products. researchgate.net This type of skeletal editing, which transforms the indole core into bioisosteric motifs, could be applied to derivatives of 4-Bromo-1H-indole-7-carbonitrile to generate novel heterocyclic systems. researchgate.net Such transformations would significantly expand the chemical space accessible from this starting material, providing access to compounds with potentially new and interesting biological activities. The future in this area lies in applying innovative, late-stage diversification strategies to readily available, functionalized indoles like 4-Bromo-1H-indole-7-carbonitrile to rapidly generate libraries of complex molecules for screening. researchgate.net

Unexplored Biological Targets and Mechanistic Studies

While the specific biological targets of 4-Bromo-1H-indole-7-carbonitrile have not been reported, the broader family of substituted indoles is known to interact with a wide range of biological targets. nih.gov Indole derivatives have been explored as anti-tubercular agents, kinase inhibitors for cancer therapy, and modulators of various receptors and enzymes. nih.gov

The presence of both a halogen bond donor (the bromine atom) and a hydrogen bond acceptor (the nitrile group) in 4-Bromo-1H-indole-7-carbonitrile suggests it could be engineered to bind to specific protein targets. For instance, 7-Bromo-1H-indole is used as a biochemical reagent in life science research, indicating that bromo-indoles are valuable tools for probing biological systems. medchemexpress.com Future research should involve screening 4-Bromo-1H-indole-7-carbonitrile and its derivatives against a panel of biological targets to identify potential therapeutic applications. Mechanistic studies would then be required to understand how these molecules exert their effects at a molecular level, paving the way for rational drug design.

Advanced Computational Design for Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. For a compound like 4-Bromo-1H-indole-7-carbonitrile, computational methods can be applied in several ways. The crystallographic structure of related indole derivatives, such as 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile, has been studied to understand their three-dimensional conformation and intermolecular interactions. nih.gov This type of data provides a foundation for building and validating computational models.

In silico screening of virtual libraries derived from the 4-Bromo-1H-indole-7-carbonitrile scaffold could be used to predict the binding affinity of novel derivatives against various protein targets, prioritizing the synthesis of the most promising candidates. Furthermore, quantum mechanical calculations can be used to understand the electronic structure of the molecule and predict its reactivity, guiding the development of new synthetic routes and diversification strategies. The future of designing novel derivatives will likely involve a synergistic approach, combining computational predictions with synthetic chemistry and biological testing to efficiently explore the potential of the 4-Bromo-1H-indole-7-carbonitrile scaffold.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Bromo-1H-indole-7-carbonitrile with high yield and purity?

The synthesis typically involves bromination of an indole precursor. A common approach utilizes N-bromosuccinimide (NBS) in acetic acid or other polar aprotic solvents to introduce bromine at the 4-position of the indole ring. For example, fluorinated indole derivatives have been synthesized via similar bromination protocols . Optimization includes controlling reaction temperature (0–25°C) and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization is critical to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing 4-Bromo-1H-indole-7-carbonitrile?

Key techniques include:

- IR Spectroscopy : Detects the nitrile group (C≡N) at ~2200–2250 cm⁻¹ and NH stretches (~3200–3400 cm⁻¹) .

- NMR (¹H/¹³C) : Aromatic protons appear as multiplets in δ 6.8–8.0 ppm, while the nitrile carbon is observed at ~115–120 ppm in ¹³C NMR .

- LCMS/HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 221.0 for C₉H₅BrN₂) and fragmentation patterns .

Advanced: How can X-ray crystallography using SHELX software resolve the crystal structure of 4-Bromo-1H-indole-7-carbonitrile derivatives?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data Collection : High-resolution (<1.0 Å) diffraction data from single crystals.

- Structure Solution : Direct methods (e.g., SHELXT ) for phase determination.

- Refinement : Anisotropic displacement parameters for Br and N atoms, with hydrogen atoms placed geometrically.

- Validation : R-factor convergence (<5%), and analysis of residual electron density maps . For derivatives with twinning or disorder, SHELXD and SHELXE enable robust handling of pseudosymmetry .

Advanced: What strategies are recommended for analyzing contradictory biological activity data in studies involving 4-Bromo-1H-indole-7-carbonitrile?

- Triangulation : Cross-validate results using multiple assays (e.g., enzyme inhibition, cytotoxicity) .

- Dose-Response Curves : Confirm activity trends across concentrations to rule out false positives.

- Structural Confirmation : Ensure compound integrity via post-assay NMR or LCMS to exclude degradation .